

Understanding the photophysical properties of pyreneboronic acid

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Compound of Interest

Compound Name: *1-Pyrenylboronic acid*

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An In-depth Technical Guide to the Photophysical Properties of Pyreneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyreneboronic acid (PBA) is a fluorescent molecule of significant interest in the fields of chemical sensing, diagnostics, and materials science. It ingeniously combines the remarkable photophysical characteristics of the pyrene moiety with the versatile analyte-binding capabilities of the boronic acid group. The pyrene core is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local microenvironment, including the formation of excimers (excited-state dimers).[1][2][3] The boronic acid functional group acts as a Lewis acid that can reversibly form covalent bonds with 1,2- and 1,3-diols, a structural motif present in a vast range of biologically important molecules, most notably saccharides.[4][5][6][7] This unique combination makes pyreneboronic acid and its derivatives powerful tools for the development of fluorescent probes capable of detecting and quantifying analytes such as glucose, fructose, and other carbohydrates in aqueous solutions.[8][9]

This technical guide provides a comprehensive overview of the core photophysical properties of pyreneboronic acid, details the experimental protocols for its characterization, and illustrates the key mechanisms governing its function as a chemical sensor.

Core Photophysical Properties

The photophysical behavior of pyreneboronic acid is dominated by the pyrene fluorophore. Its absorption and emission spectra are characterized by distinct vibronic structures.^[3] Upon introduction of the boronic acid group at the 1-position of the pyrene ring, the spectroscopic properties are altered compared to the parent pyrene molecule.^[10] These properties are highly sensitive to environmental factors such as solvent polarity, pH, and, most importantly, the presence of diol-containing analytes.

Absorption and Emission Spectra

Pyreneboronic acid exhibits strong absorption in the ultraviolet region, typically with multiple bands. The fluorescence emission spectrum is characterized by a structured monomer emission in the range of approximately 370-420 nm and a potential broad, structureless excimer emission at longer wavelengths (around 480 nm) if molecular aggregation or proximity allows.^{[3][11]} The relative intensity of the vibronic bands in the monomer fluorescence is sensitive to the polarity of the local environment.^[3]

Quantum Yield and Fluorescence Lifetime

Pyrene and its derivatives are known for their high fluorescence quantum yields.^{[2][9]} However, the quantum yield of pyreneboronic acid can be significantly influenced by its interaction with other molecules. In many sensor designs, the fluorescence is quenched in the free state and enhanced upon binding to an analyte.^[4] The fluorescence lifetime of the pyrene moiety is typically long (tens to hundreds of nanoseconds), which is advantageous for time-resolved fluorescence measurements and for distinguishing its signal from background autofluorescence.^{[11][12][13]} For instance, the lifetime of 1-pyrenebutyric acid (a related derivative) in the absence of oxygen can be around 185 ns in living cells, which changes significantly in the presence of quenchers like molecular oxygen.^[12]

Quantitative Photophysical Data

The following tables summarize key quantitative data for pyrene and related derivatives. It is important to note that specific values for pyreneboronic acid can vary depending on solvent, pH, and the presence of analytes.

Property	Value	Conditions	Reference(s)
Chemical Formula	$C_{16}H_{11}BO_2$	N/A	[14] [15]
Molecular Weight	246.07 g/mol	N/A	[15]
CAS Number	164461-18-1	N/A	[14] [15]
Melting Point	247-251 °C	Solid	
Appearance	White to light yellow powder/crystal	N/A	[14]

Table 1: General Properties of 1-Pyreneboronic Acid.

Compound/Derivative	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Quantum Yield (Φ_f)	Lifetime (τ)	Solvent/Conditions	Reference(s)
Pyrene	317 nm, 335 nm	~375, 385, 395 nm	0.32	~90 ns	Cyclohexane, Tris-acetate buffer (lifetime)	[11][16]
1-Pyrenebutyric acid (PBA)	340 nm	~390 nm (monomer)	-	55-215 ns	Living cells, varies with oxygen concentration	[11][12]
Pyrene-based POPs*	365 nm	-	13.2% - 21.3%	-	THF	[2]
BMOQBA Probes**	~350 nm	~450 nm	~0.4 - 0.5	-	Water, compared to SPQ reference ($\Phi_f = 0.53$)	[17]

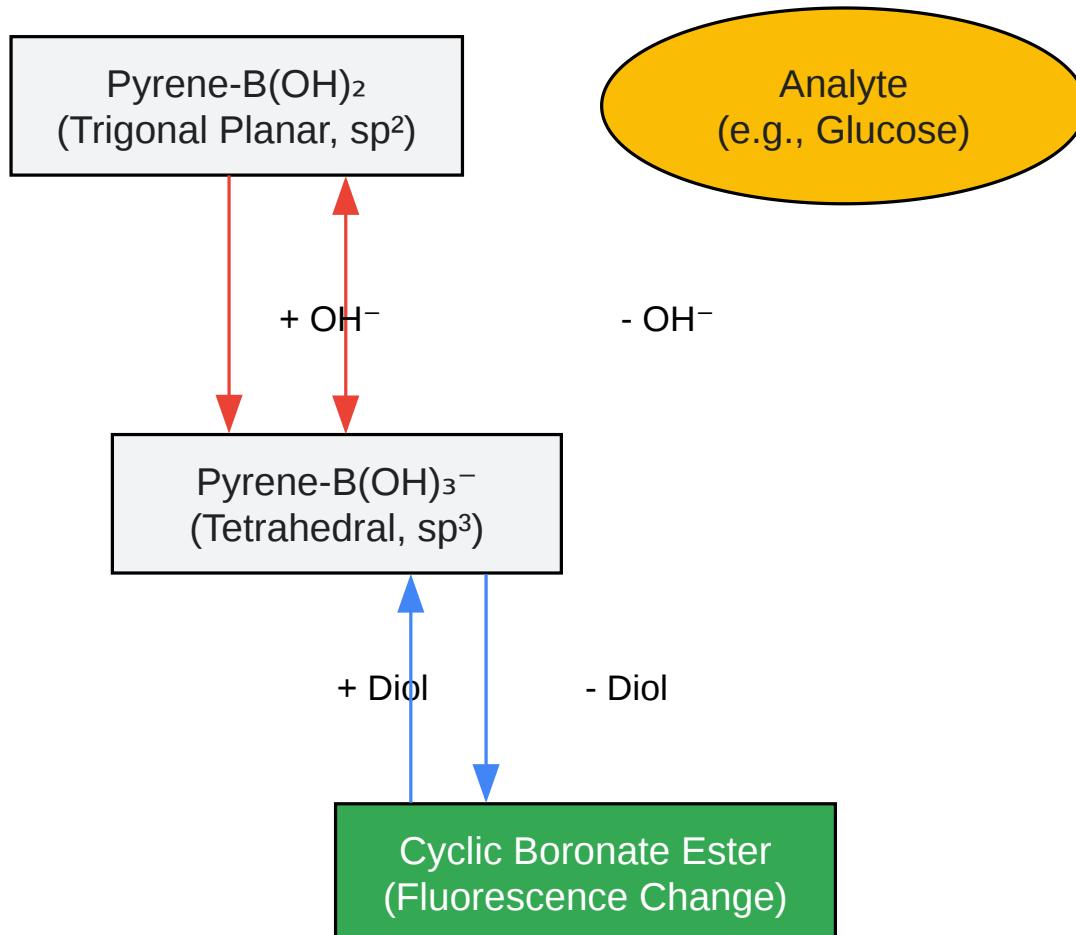
Table 2: Spectroscopic Properties of Pyrene and Selected Derivatives. *Porous Organic Polymers **Boronic acid-appended 6-methoxyquinolinium probes

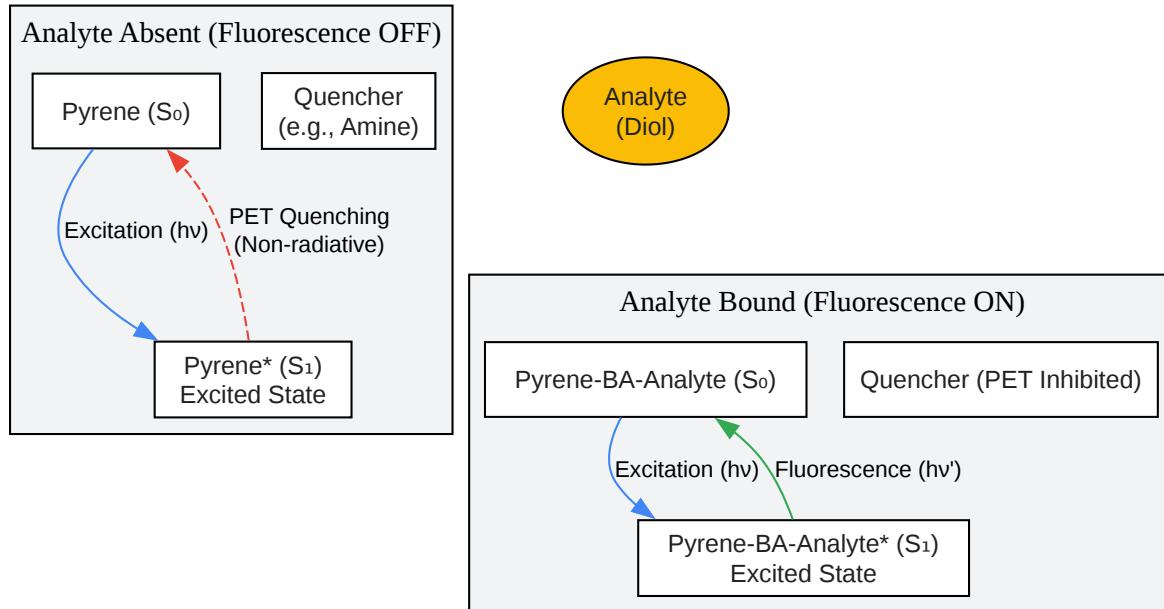
Sensing Mechanism and Signaling Pathways

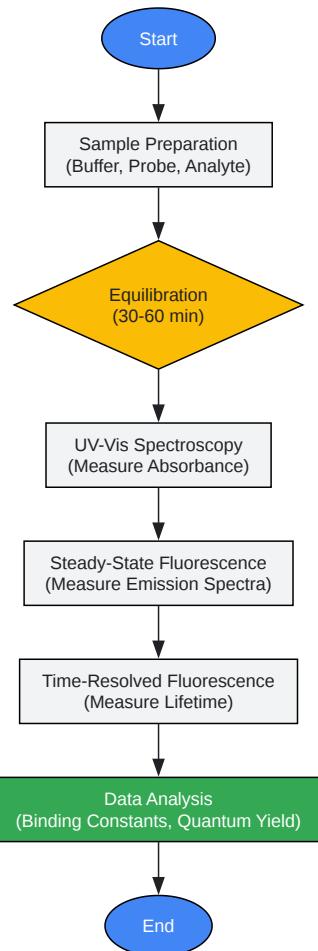
The primary application of pyreneboronic acid in sensing relies on its ability to bind with diols. This interaction perturbs the electronic properties of the molecule, leading to a measurable change in its fluorescence signal.

Boronic Acid-Diol Interaction

In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, sp^2 -hybridized trigonal planar form and an anionic, sp^3 -hybridized tetrahedral boronate form.[\[18\]](#) The tetrahedral boronate form is the species that reacts with diols to form a stable cyclic ester.[\[7\]](#)[\[18\]](#) This equilibrium is pH-dependent, with the boronate form being favored at higher pH values (typically near the pK_a of the boronic acid).[\[17\]](#)[\[18\]](#) The binding of a saccharide shifts this equilibrium, a change that forms the basis of the sensing mechanism.







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